molecular formula C10H7NO6 B122500 (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid CAS No. 224044-66-0

(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid

Cat. No.: B122500
CAS No.: 224044-66-0
M. Wt: 237.17 g/mol
InChI Key: SZTWXYIDDMYRFS-SNAWJCMRSA-N
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Description

(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid is an organic compound characterized by the presence of a hydroxy group, a nitro group, and a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid typically involves the condensation of 3-hydroxy-2-nitrobenzaldehyde with acetoacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization and subsequent oxidation to yield the final product. Common reagents used in this synthesis include sodium hydroxide and hydrogen peroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(3-oxo-2-nitrophenyl)-4-oxo-2-butenoic acid.

    Reduction: Formation of 4-(3-hydroxy-2-aminophenyl)-4-oxo-2-butenoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid involves its interaction with specific molecular targets. The hydroxy and nitro groups play crucial roles in its biological activity. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve oxidative stress and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid is unique due to the presence of both a hydroxy and a nitro group on the aromatic ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups is less common in similar compounds, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-4-(3-hydroxy-2-nitrophenyl)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO6/c12-7(4-5-9(14)15)6-2-1-3-8(13)10(6)11(16)17/h1-5,13H,(H,14,15)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTWXYIDDMYRFS-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)[N+](=O)[O-])C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)O)[N+](=O)[O-])C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474146
Record name FT-0669897
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224044-66-0
Record name FT-0669897
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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